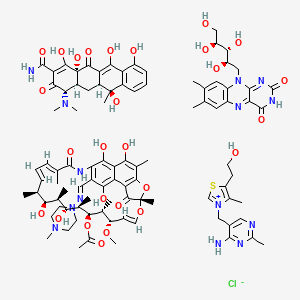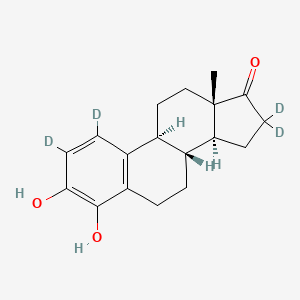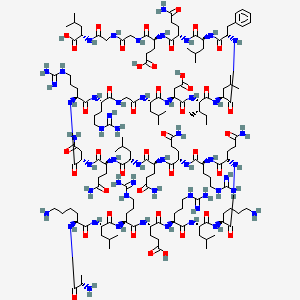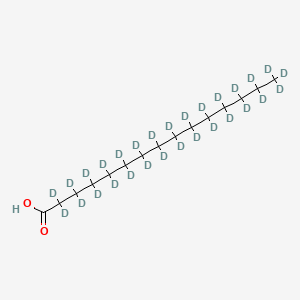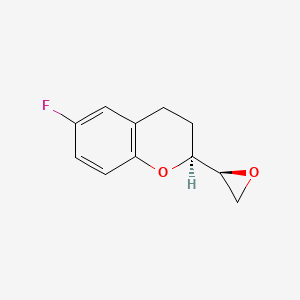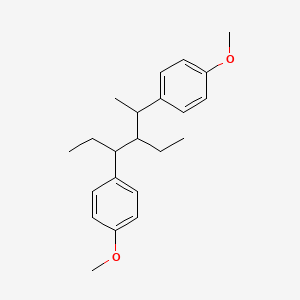
N-Formyl Octabase-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formyl Octabase-d3 is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is a derivative of Octabase, a cyclic peptide known for its bioactivity against cancer cells. The molecular formula of this compound is C18H20D3NO2, and it has a molecular weight of 288.39 .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-Formyl Octabase-d3 involves the reaction of N-Formyl Octabase with deuterium-labeled reagents. One common method involves the use of phosphoric acid as a catalyst to form the cyclized derivative, N-Formyl Dextromethorphan . The reaction is typically carried out under nitrogen atmosphere at a temperature range of 65-70°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using ionic liquids as solvents to minimize the use of volatile organic solvents, which are hazardous to the environment . This method is eco-friendly and provides high yields of the desired product.
化学反応の分析
Types of Reactions
N-Formyl Octabase-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-Formyl Dextromethorphan and other morphinan derivatives .
科学的研究の応用
N-Formyl Octabase-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential bioactivity against cancer cells.
Medicine: this compound is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
類似化合物との比較
Similar Compounds
N-Formyl Dextromethorphan: A cyclized derivative of N-Formyl Octabase-d3, known for its use in cough suppressants.
Octabase: The parent compound, a cyclic peptide with bioactivity against cancer cells.
Morphinan Derivatives: Compounds with similar structures and pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and bioactivity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
1795785-83-9 |
|---|---|
分子式 |
C18H23NO2 |
分子量 |
288.405 |
IUPAC名 |
(1S)-1-[[4-(trideuteriomethoxy)phenyl]methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m0/s1/i1D3 |
InChIキー |
XSOPBBOEINVWML-CAGSJYCBSA-N |
SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O |
同義語 |
(S)-3,4,5,6,7,8-Hexahydro-1-[[4-(methoxy-d3)phenyl]methyl]-2(1H)-isoquinolinecarboxaldehyde-d3; (+)-3,4,5,6,7,8-hexahydro-1-[p-(methoxy-d3)benzyl]-2(1H)-Isoquinolinecarboxaldehyde; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


